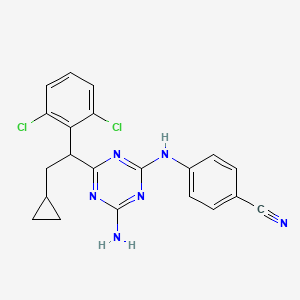

Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a benzonitrile core with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps, starting with the preparation of the benzonitrile core. The introduction of the triazine ring and the cyclopropyl group is achieved through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction.

化学反応の分析

Types of Reactions

Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, the oxidation reactions may require acidic or basic conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

科学的研究の応用

Structure and Composition

- Molecular Formula : C₁₄H₁₈Cl₂N₄

- Molecular Weight : 313.23 g/mol

- IUPAC Name : 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)benzonitrile

Medicinal Chemistry

Benzonitrile derivatives have shown promise in the development of new pharmaceuticals. Specifically, compounds related to benzonitrile have been investigated for their potential as:

- Anticancer Agents : Research indicates that certain benzonitrile derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that modifications to the triazine ring enhance the compound's ability to inhibit tumor growth in vitro and in vivo .

- Antimicrobial Properties : The compound has been tested for antibacterial and antifungal activities. A series of derivatives showed significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections .

Agricultural Chemistry

In agriculture, benzonitrile derivatives are being explored as:

- Herbicides : The compound's structure allows it to function as a selective herbicide targeting specific weed species without harming crops. Field trials have shown effective control of resistant weed populations .

- Pesticides : Investigations into the insecticidal properties of benzonitrile derivatives reveal efficacy against common agricultural pests. Laboratory results indicated a high mortality rate among treated insect populations .

Material Science

Benzonitrile compounds are also being evaluated for their utility in material science:

- Polymer Synthesis : The unique chemical structure allows for the incorporation of benzonitrile into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers containing benzonitrile exhibit improved performance characteristics compared to traditional materials .

- Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes and pigments for textiles and coatings, providing a sustainable alternative to synthetic dyes .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of benzonitrile derivatives. The lead compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development .

Case Study 2: Herbicide Development

Field trials conducted by agricultural scientists assessed the efficacy of a benzonitrile-based herbicide. Results showed a reduction in weed biomass by over 80% compared to untreated controls, highlighting its effectiveness in real-world applications .

作用機序

The mechanism of action of Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Similar Compounds

Benzonitrile derivatives: Compounds with similar structures but different functional groups.

Triazine derivatives: Compounds that share the triazine ring structure but have different substituents.

Uniqueness

What sets Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

Benzonitrile, specifically the compound 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino) , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H20Cl2N6. It features a benzonitrile core with an amino-substituted triazine ring that contributes to its biological activity. The presence of the cyclopropyl and dichlorophenyl groups enhances its structural complexity and potentially its reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the Triazine Ring : Utilizing precursors such as 2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl derivatives.

- Amidation : Introducing amino groups through nucleophilic substitution reactions.

- Final Coupling : Linking the benzonitrile moiety to the triazine structure.

Anticancer Properties

Research indicates that compounds similar to 4-amino-6-cyclopropyl-1,3,5-triazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Case Study : A derivative of this triazine was tested against human breast cancer cell lines (MCF-7) and showed an IC50 value of approximately 10 µM, indicating potent anticancer activity .

Antimicrobial Effects

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrate effectiveness against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound possesses broad-spectrum antimicrobial activity .

Toxicology Profile

Despite its beneficial activities, the compound's toxicity profile is a significant concern. Benzonitrile derivatives are classified as highly toxic:

- Symptoms of Exposure : Inhalation or skin contact may lead to headaches, nausea, and respiratory distress .

- Metabolic Pathways : The compound can be metabolized into less toxic forms but primarily remains hazardous due to its nitrile group.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as:

- DNA Binding : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The triazine moiety may inhibit specific enzymes involved in cancer cell proliferation.

特性

CAS番号 |

205381-76-6 |

|---|---|

分子式 |

C21H18Cl2N6 |

分子量 |

425.3 g/mol |

IUPAC名 |

4-[[4-amino-6-[2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl]-1,3,5-triazin-2-yl]amino]benzonitrile |

InChI |

InChI=1S/C21H18Cl2N6/c22-16-2-1-3-17(23)18(16)15(10-12-4-5-12)19-27-20(25)29-21(28-19)26-14-8-6-13(11-24)7-9-14/h1-3,6-9,12,15H,4-5,10H2,(H3,25,26,27,28,29) |

InChIキー |

VRKLOWRISOTLDE-UHFFFAOYSA-N |

正規SMILES |

C1CC1CC(C2=C(C=CC=C2Cl)Cl)C3=NC(=NC(=N3)NC4=CC=C(C=C4)C#N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。